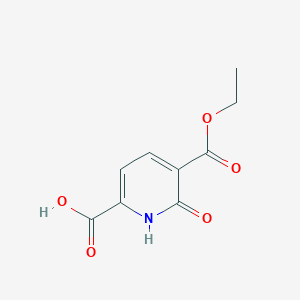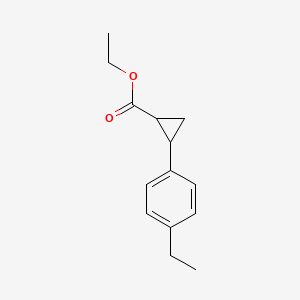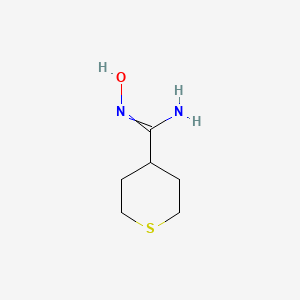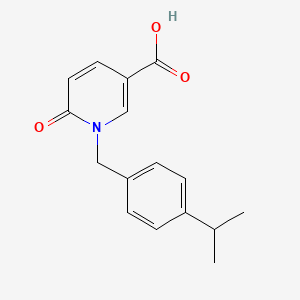
6-(2-Aminoethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminoethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the sixth position of the picolinonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the oxidative ammonolysis of α-picoline. This method uses a flow-type reactor with vanadium pentoxide and titanium dioxide or tin dioxide as catalysts. The reaction is carried out at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds. The maximum yield of the product can reach up to 75% under optimal conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidative ammonolysis processes, but on a larger scale. The use of continuous flow reactors and efficient catalysts ensures high yields and reproducibility. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(2-Aminoethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, leading to changes in cellular processes. The compound may also influence gene expression and signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile:
4-Pyridinecarbonitrile: Another derivative of picolinonitrile with different substitution patterns.
3-Pyridinecarbonitrile: Similar to 2-pyridinecarbonitrile but with the nitrile group at the third position.
Uniqueness
6-(2-Aminoethyl)picolinonitrile is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1060812-31-8 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
6-(2-aminoethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4-5,9H2 |
InChI Key |
VMOFPKDPPWWDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)


![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)








